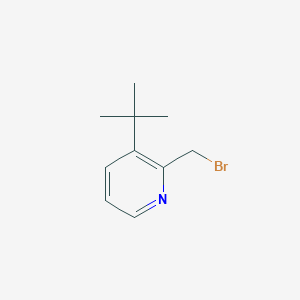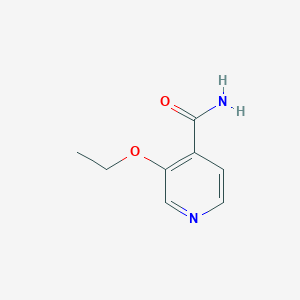
5-Amino-3-(3-benzothienyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(3-benzothienyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring fused with a benzothiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-benzothienyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-benzothienyl hydrazine with formic acid and ammonium formate, leading to the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-(3-benzothienyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Amino-3-(3-benzothienyl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors or receptor agonists/antagonists, contributing to the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also serve as a precursor for the synthesis of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(3-benzothienyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions, contributing to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1H-1,2,4-triazole: Lacks the benzothiophene moiety, resulting in different chemical and biological properties.
3-Benzothienyl-1H-1,2,4-triazole:
Uniqueness
5-Amino-3-(3-benzothienyl)-1H-1,2,4-triazole is unique due to the presence of both the amino group and the benzothiophene moiety. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H8N4S |
|---|---|
Peso molecular |
216.26 g/mol |
Nombre IUPAC |
5-(1-benzothiophen-3-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H8N4S/c11-10-12-9(13-14-10)7-5-15-8-4-2-1-3-6(7)8/h1-5H,(H3,11,12,13,14) |
Clave InChI |
PQYAGCXEGXMBJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CS2)C3=NC(=NN3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid](/img/structure/B13665112.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate](/img/structure/B13665130.png)

![2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester](/img/structure/B13665134.png)

![(S)-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13665147.png)

![8-Bromo-6-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13665168.png)

![6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine](/img/structure/B13665172.png)
![5-Fluorobenzo[b]thiophen-2-amine](/img/structure/B13665189.png)
![Furo[2,3-b]pyridine-4-carbonitrile](/img/structure/B13665192.png)
